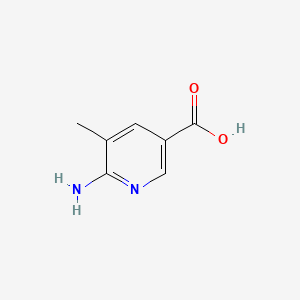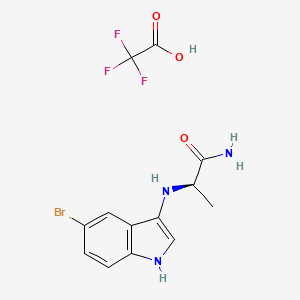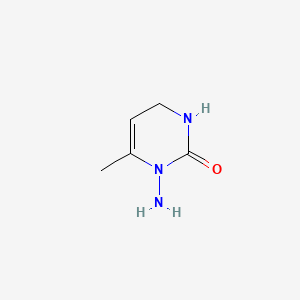
6-Amino-5-methylnicotinic acid
Übersicht
Beschreibung
6-Amino-5-methylnicotinic acid is a versatile chemical compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, which is a form of vitamin B3.
Wirkmechanismus
Target of Action
It is structurally similar to imazapic, a selective pre- and post-emergent herbicide . Imazapic inhibits the production of amino acids necessary for cell division and growth by targeting the enzyme acetohydroxyacid synthase (AHAS) .
Mode of Action
Based on its structural similarity to imazapic, it may also inhibit the enzyme ahas, leading to a disruption in the synthesis of essential amino acids and thus inhibiting cell division and growth .
Biochemical Pathways
The inhibition of ahas by similar compounds affects the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth .
Pharmacokinetics
A compound with similar structure, 6-methylnicotine, has been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .
Result of Action
The inhibition of ahas can lead to a decrease in the synthesis of essential amino acids, disrupting protein synthesis and cell growth .
Action Environment
They may persist in soil systems but usually degrade quickly in aquatic systems via photolysis .
Biochemische Analyse
Biochemical Properties
6-Amino-5-methylnicotinic acid plays a significant role in biochemical reactions, particularly those involving pyridine nucleotides. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide adenine dinucleotide phosphate (NADP) synthetase. These interactions are essential for the synthesis of NAD and NADP, which are crucial cofactors in redox reactions and energy metabolism. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the transfer of functional groups necessary for the formation of NAD and NADP .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammatory responses. Additionally, this compound affects the expression of genes related to oxidative stress and energy production, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in the synthesis of pyridine nucleotides, such as NAD and NADP. By binding to the active sites of these enzymes, this compound facilitates the transfer of functional groups necessary for the formation of these crucial cofactors. Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can include alterations in metabolic flux and changes in the expression of genes related to energy metabolism and oxidative stress. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to enhance metabolic activity and improve energy production. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase and nicotinamide adenine dinucleotide phosphate synthetase, facilitating the synthesis of NAD and NADP. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites involved in energy production and redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it participates in metabolic reactions. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The localization of this compound within these subcellular structures is crucial for its role in energy metabolism and redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylnicotinic acid typically involves the reaction of nicotinic acid with formaldehyde. This process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the compound.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and ability to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-5-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
6-Amino-5-methylnicotinic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Biology: The compound is employed in studying protein-ligand interactions, which are crucial for understanding biological processes and developing new drugs.
Medicine: It holds promise for designing novel pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of vitamin B3 and other related compounds.
Vergleich Mit ähnlichen Verbindungen
Comparison: 6-Amino-5-methylnicotinic acid is unique due to its specific structural features, which include an amino group at the 6-position and a methyl group at the 5-position. These structural characteristics confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its ability to participate in various chemical reactions, while the methyl group influences its hydrophobicity and interaction with biological targets .
Eigenschaften
IUPAC Name |
6-amino-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFDWCOJRKBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665686 | |
| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-78-0 | |
| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)


![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)


![1',3'-Dihydrospiro[azetidine-2,2'-benzo[d]pyrrolo[1,2-a]imidazole]](/img/structure/B575153.png)


